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molecular formula C21H20O3 B8603929 5H-Furo[3,2-b]pyran-5-one, hexahydro-2-phenyl-3a-(1-phenylethenyl)- CAS No. 918662-68-7

5H-Furo[3,2-b]pyran-5-one, hexahydro-2-phenyl-3a-(1-phenylethenyl)-

Cat. No. B8603929
M. Wt: 320.4 g/mol
InChI Key: FYPGJTONQCWDAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07223874B2

Procedure details

(5-phenyl-3-vinylidene-tetrahydro-furan-2-yl)propionic acid (60 mg, 0.25 mmol), Pd(PPh3)4 (29 mg, 0.025 mmol), K2CO3 (170 mg, 1.23 mmol) were dissolved in 6 mL of dimethylformamide, followed by addition of PhI (138 μL, 1.23 mmol). The solution was stirred for 4 hours at 85° C. When the reaction was completed, H2O was added and the solution was stirred for 5 minutes. The mixture was diluted with ethyl acetate, washed with H2O and NaCl. Organic layer was separated and dried with anhydride MgSO4. Solvent was removed under reduced pressure, and the remnant was purified through silica gel tube chromatography (EtOAc:n-Hexane=1:15, v/v), thus providing products (52 mg, 67%).
Name
(5-phenyl-3-vinylidene-tetrahydro-furan-2-yl)propionic acid
Quantity
60 mg
Type
reactant
Reaction Step One
Name
Quantity
170 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
29 mg
Type
catalyst
Reaction Step One
Name
Quantity
138 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[O:11][CH:10]([CH:12]([CH3:16])C(O)=O)[C:9](=[C:17]=[CH2:18])[CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:19]([O-:22])([O-])=[O:20].[K+].[K+].[C:25]1(I)[CH:30]=[CH:29]C=[CH:27][CH:26]=1.O.[CH3:33]N(C)C=O>C(OCC)(=O)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:1]1([CH:7]2[O:11][CH:10]3[C:9]([C:17]([C:18]4[CH:29]=[CH:30][CH:25]=[CH:26][CH:27]=4)=[CH2:33])([O:22][C:19](=[O:20])[CH2:16][CH2:12]3)[CH2:8]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2.3,^1:47,49,68,87|

Inputs

Step One
Name
(5-phenyl-3-vinylidene-tetrahydro-furan-2-yl)propionic acid
Quantity
60 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C1CC(C(O1)C(C(=O)O)C)=C=C
Name
Quantity
170 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
6 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
29 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
138 μL
Type
reactant
Smiles
C1(=CC=CC=C1)I
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 4 hours at 85° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution was stirred for 5 minutes
Duration
5 min
WASH
Type
WASH
Details
washed with H2O and NaCl
CUSTOM
Type
CUSTOM
Details
Organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydride MgSO4
CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the remnant was purified through silica gel tube chromatography (EtOAc

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C1(=CC=CC=C1)C1CC2(OC(CCC2O1)=O)C(=C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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